molecular formula C12H13N5O3 B2465468 N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea CAS No. 956193-94-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Cat. No.: B2465468
CAS No.: 956193-94-5
M. Wt: 275.268
InChI Key: HPGYAYPGDXPUTQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a nitrophenyl group attached to the urea moiety

Scientific Research Applications

Chemistry: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various medical conditions.

Industry: In industrial applications, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used in the formulation of specialty chemicals. It may be incorporated into products such as coatings, adhesives, and polymers to enhance their properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-chlorophenyl)urea
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-methylphenyl)urea
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-fluorophenyl)urea

Comparison: Compared to its analogs, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is unique due to the presence of the nitrophenyl group. This functional group imparts distinct chemical and biological properties, such as increased reactivity in oxidation and reduction reactions and potential interactions with biological targets. The nitrophenyl group also influences the compound’s solubility, stability, and overall pharmacokinetic profile.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGYAYPGDXPUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321994
Record name 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956193-94-5
Record name 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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